1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Description

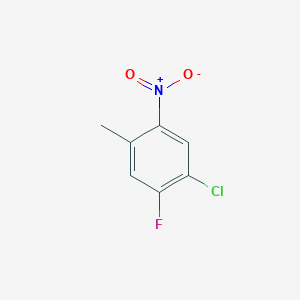

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMBGOGKOKTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459039 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118664-99-6 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

CAS Number: 118664-99-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a halogenated nitroaromatic compound. Due to the limited availability of experimental data for this specific isomer, this document combines computational data with established chemical principles to offer insights into its properties, synthesis, and potential applications in research and development, particularly in the field of medicinal chemistry.

Chemical and Physical Properties

The physicochemical properties of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene are crucial for its handling, reactivity assessment, and potential application in synthetic chemistry. The data presented below is primarily based on computational models from publicly available databases, offering a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |

| Molecular Weight | 189.57 g/mol | PubChem[1] |

| CAS Number | 118664-99-6 | PubChem[1] |

| IUPAC Name | 1-chloro-2-fluoro-4-methyl-5-nitrobenzene | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% (commercially available) | Sigma-Aldrich |

| XLogP3 | 2.8 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Monoisotopic Mass | 188.9992843 Da | PubChem[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Note on Isomers: It is important to distinguish this compound from its isomers, which may have different properties and reactivity. Other related isomers include:

-

1-Chloro-5-fluoro-2-methyl-4-nitrobenzene: CAS 112108-73-3[2][3]

-

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: CAS 170098-88-1[4][5]

Proposed Synthesis Protocol

Experimental Protocol: Nitration of 1-chloro-2-fluoro-4-methylbenzene

Objective: To synthesize 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

Materials:

-

1-chloro-2-fluoro-4-methylbenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1-chloro-2-fluoro-4-methylbenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended to determine completion).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product into an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

Halogenated nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The functional groups of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene offer several possibilities for further chemical transformations, making it a potentially useful building block in drug discovery.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules. This aniline derivative can then be used in a variety of coupling reactions to build more complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the molecule.

-

Cross-Coupling Reactions: The chloro substituent can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

Caption: Proposed synthesis via electrophilic nitration.

Potential Reactivity Pathways

This diagram outlines the potential chemical transformations of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, highlighting its utility as a synthetic intermediate.

Caption: Key reaction pathways for further synthesis.

References

- 1. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]

- 4. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a halogenated nitroaromatic compound. Its structure, featuring a benzene ring substituted with chloro, fluoro, methyl, and nitro groups, makes it a compound of interest in synthetic organic chemistry, potentially as an intermediate in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups dictates its reactivity and physical properties, which are critical for its handling, application, and potential biological activity. This guide provides a comprehensive overview of the available physicochemical data for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, alongside relevant experimental protocols and logical workflows pertinent to its study.

Physicochemical Properties

Table 1: Physicochemical Data for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 1-chloro-2-fluoro-4-methyl-5-nitrobenzene | PubChem[1] |

| CAS Number | 118664-99-6 | PubChem[1] |

| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |

| Molecular Weight | 189.57 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F | PubChem[1] |

| InChI Key | WZEMBGOGKOKTDW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.8 | PubChem[1] |

| Computed Polar Surface Area | 45.8 Ų | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

Table 2: Comparative Physicochemical Data for Isomer 1-chloro-5-fluoro-2-methyl-4-nitro-benzene

| Property | Value | Source |

| CAS Number | 112108-73-3 | ChemicalBook |

| Melting Point | 34-36 °C | ChemicalBook |

| Boiling Point | 268 °C | ChemicalBook |

| Density | 1.417 g/cm³ | ChemicalBook |

| Flash Point | 116 °C | ChemicalBook |

| Water Solubility | Slightly soluble | ChemicalBook |

Experimental Protocols

While a specific synthesis protocol for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is not detailed in the available literature, the synthesis of structurally related compounds provides a viable template. The following is a representative protocol for the synthesis of a chloro-fluoro-nitrotoluene isomer.

Synthesis of 2-Chloro-4-fluoro-5-nitrotoluene

This procedure details the nitration of 2-chloro-4-fluorotoluene.

Materials:

-

2-chloro-4-fluorotoluene

-

Concentrated sulfuric acid

-

Potassium nitrate (KNO₃)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-4-fluorotoluene (1.0 eq), slowly add concentrated sulfuric acid (volume relative to starting material) at 0°C.

-

Following the addition of sulfuric acid, add potassium nitrate (1.0 eq) in a single portion.

-

Allow the reaction mixture to warm to 28°C and stir overnight. The solution will gradually turn light yellow.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice.

-

Extract the product with ethyl acetate (2x volume).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product.

Mandatory Visualizations

Due to the specific nature of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene as a synthetic intermediate, information on its direct interaction with biological signaling pathways is unavailable. However, it is possible to represent logical workflows and general metabolic pathways relevant to this class of compounds.

General Metabolic Pathways of Nitroaromatic Compounds

Nitroaromatic compounds typically undergo metabolic transformation through two primary routes: nitroreduction and ring oxidation. These pathways can lead to detoxification or, in some cases, bioactivation to more toxic intermediates.[2][3][4]

Caption: General metabolic pathways for nitroaromatic compounds.

Experimental Workflow for Chemical Toxicity Assessment

The evaluation of a novel chemical entity like 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene for potential toxicity follows a structured workflow. This process integrates computational and in vitro methods to predict and assess risk, often as part of a tiered approach to minimize animal testing.[5]

Caption: A tiered workflow for chemical toxicity assessment.

References

- 1. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ab initio chemical safety assessment: A workflow based on exposure considerations and non-animal methods - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene structure and synthesis.

An In-depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: Structure and a Proposed Synthetic Pathway

For researchers, scientists, and professionals in drug development, a comprehensive understanding of niche chemical entities is paramount. This guide provides a detailed overview of the structure and a proposed synthetic route for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a substituted nitroaromatic compound with potential applications as a chemical intermediate.

Chemical Structure and Identification

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a polysubstituted benzene derivative. Its structure is characterized by a benzene ring with a chlorine atom at position 1, a fluorine atom at position 2, a methyl group at position 4, and a nitro group at position 5.

The key identifiers for this compound are:

-

IUPAC Name: 1-chloro-2-fluoro-4-methyl-5-nitrobenzene[1]

-

CAS Number: 118664-99-6[1]

-

Molecular Formula: C₇H₅ClFNO₂[1]

-

Molecular Weight: 189.57 g/mol [1]

-

SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F[1]

Proposed Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

General Reaction Scheme

The proposed synthesis involves the nitration of 4-chloro-3-fluorotoluene using a nitrating agent, typically a mixture of a nitrate salt and a strong acid, such as potassium nitrate and concentrated sulfuric acid. The ortho-para directing effect of the methyl group and the meta-directing effect of the nitro group, along with the influence of the halogen substituents, would favor the formation of the desired product.

Proposed Experimental Protocol

Materials:

-

4-chloro-3-fluorotoluene

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate (KNO₃)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add a measured quantity of 4-chloro-3-fluorotoluene to a stirred solution of concentrated sulfuric acid.

-

Maintain the temperature at 0°C and add potassium nitrate portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Extract the product from the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene can be further purified by recrystallization or column chromatography.

Quantitative Data for an Analogous Synthesis

The following table summarizes the quantitative data for the synthesis of the related isomer, 1-chloro-5-fluoro-2-methyl-4-nitro-benzene, which can serve as an estimate for the proposed synthesis.

| Parameter | Value |

| Starting Material | 2-chloro-4-fluorotoluene |

| Reagents | Concentrated H₂SO₄, KNO₃ |

| Molar Ratio (Substrate:KNO₃) | ~1:1 |

| Reaction Temperature | 0°C to 28°C |

| Reaction Time | Overnight |

| Yield | ~80% |

Visualization of the Synthetic Workflow

The logical flow of the proposed synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is depicted in the following diagram.

Caption: Proposed synthesis workflow for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

References

Spectroscopic and Physicochemical Profile of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available physicochemical data and predicted spectroscopic characteristics of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the properties and analytical methodologies related to this compound.

Physicochemical Properties

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅ClFNO₂.[1][2] Its structure incorporates several functional groups that influence its chemical reactivity and physical properties. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | PubChem[2] |

| Molecular Weight | 189.57 g/mol | PubChem[2] |

| CAS Number | 118664-99-6 | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | 1-chloro-2-fluoro-4-methyl-5-nitrobenzene | PubChem[2] |

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[3][4][5] The presence of the nitro group (NO₂) will likely give rise to strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ range.[3] The C-Cl and C-F stretching vibrations are anticipated to appear in the fingerprint region below 1400 cm⁻¹.

Table 2: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-H Stretch (Methyl) | 2975 - 2850 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1350 - 1300 |

| Aromatic C=C Stretch | 1600 - 1400 |

| C-F Stretch | 1400 - 1000 |

| C-Cl Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the electron-withdrawing effects of the nitro, chloro, and fluoro groups, these signals are likely to appear downfield (δ > 7.0 ppm). The methyl group protons will give rise to a singlet in the upfield region, typically around δ 2.3-2.6 ppm.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative substituents (Cl, F, NO₂) will be significantly deshielded and appear at lower field. The methyl carbon will be observed at a characteristic upfield chemical shift.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring.

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic CH | > 7.0 | Doublet, Doublet |

| Methyl CH₃ | ~2.3 - 2.6 | Singlet |

| ¹³C NMR | ||

| C-Cl | ~125 - 135 | Singlet |

| C-F | ~150 - 165 (Doublet, ¹JCF) | Singlet |

| C-NO₂ | ~145 - 155 | Singlet |

| C-CH₃ | ~135 - 145 | Singlet |

| Aromatic CH | ~115 - 130 | Singlet |

| Methyl C | ~15 - 25 | Singlet |

| ¹⁹F NMR | ||

| Ar-F | -100 to -140 | Singlet |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is expected to show a molecular ion peak (M⁺) at m/z 189. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), chlorine, and other fragments.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 189 |

| [M+2]⁺ | 191 |

| [M-NO₂]⁺ | 143 |

Experimental Protocols

The following sections outline general experimental methodologies for the spectroscopic analysis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

Sample Preparation

For a solid sample, approximately 10-20 mg of the compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the solid can be analyzed as a KBr pellet or as a thin film from a volatile solvent. For mass spectrometry, the sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

Infrared (IR) Spectroscopy

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard may be used.

Mass Spectrometry (MS)

A mass spectrum would be obtained using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI). The sample, dissolved in a suitable solvent, would be introduced into the ion source. The mass analyzer would be scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of an organic compound.

This technical guide serves as a foundational resource for understanding the key characteristics of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. While experimental data remains to be published, the predicted spectroscopic features and outlined methodologies provide a strong basis for future analytical work and application in scientific research.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and elucidates its critical role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

Core Compound Information

Molecular Formula: C₇H₅ClFNO₂

Molecular Weight: 189.57 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 1-chloro-2-fluoro-4-methyl-5-nitrobenzene | [1] |

| CAS Number | 118664-99-6 | [1] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 34-36 °C | |

| Boiling Point | 268 °C | |

| Density | 1.417 g/cm³ | |

| Solubility | Sparingly soluble in water | [3] |

| LogP | 2.79 | [3] |

| Polar Surface Area | 45.82 Ų | [3] |

Synthesis Protocol

The synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a critical process for its application as a pharmaceutical intermediate. A general experimental procedure is outlined below.

General Procedure for the Synthesis of 2-Chloro-4-fluoro-5-nitrotoluene

This synthesis involves the nitration of 2-chloro-4-fluorotoluene.

Materials:

-

2-chloro-4-fluorotoluene

-

Concentrated sulfuric acid

-

Potassium nitrate (KNO₃)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-4-fluorotoluene, slowly add concentrated sulfuric acid at 0°C.

-

Following the addition of sulfuric acid, add potassium nitrate in a single portion.

-

Allow the reaction mixture to warm to 28°C and stir overnight. The solution will gradually turn light yellow.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Application in Drug Development: Synthesis of Ceritinib

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a vital building block in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5] The following diagram illustrates the logical workflow of its incorporation into the final drug product.

Caption: Role of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in Ceritinib Synthesis.

Mechanism of Action of Ceritinib and the ALK Signaling Pathway

Ceritinib functions by inhibiting the anaplastic lymphoma kinase, a receptor tyrosine kinase.[4] In certain cancers, such as non-small cell lung cancer, a chromosomal rearrangement leads to the fusion of the EML4 and ALK genes, resulting in a constitutively active EML4-ALK fusion protein. This aberrant protein drives tumor cell proliferation and survival through downstream signaling pathways.

Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like STAT3.[6] This blockade of the ALK signaling pathway ultimately leads to the suppression of cancer cell growth and the induction of apoptosis.

The following diagram illustrates the ALK signaling pathway and the point of inhibition by Ceritinib.

Caption: Ceritinib inhibits the EML4-ALK signaling pathway in cancer cells.

References

- 1. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medkoo.com [medkoo.com]

- 6. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

An In-depth Technical Guide to the Safety and Handling of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS No. 118664-99-6). The information presented is intended to assist trained professionals in the safe use of this compound in a laboratory or drug development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is provided below. This data is essential for understanding the compound's behavior and for designing safe experimental and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |

| Molecular Weight | 189.57 g/mol | PubChem[1] |

| Appearance | Yellow crystalline solid (for a related isomer) | Guidechem[2] |

| Solubility | Sparingly soluble in water (for a related isomer) | Guidechem[2] |

| Boiling Point | 267.555 °C at 760 mmHg (for a related isomer) | Guidechem[2] |

| Vapor Pressure | 0.013 mmHg at 25°C (for a related isomer) | Guidechem[2] |

| logP | 2.8 | PubChem[1] |

Safety and Hazard Information

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

Source: PubChem[1]

As a nitroaromatic compound, it should be handled with caution as this class of compounds can be rapidly absorbed through the skin and may pose risks of cyanosis and anemia with exposure.[3]

Hazard Communication Workflow

References

An In-depth Technical Guide on the Solubility of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in Organic Solvents

Disclaimer: Publicly available quantitative solubility data for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is limited. This guide provides a comprehensive overview of the expected solubility behavior of this compound based on the principles of physical organic chemistry and includes representative data from structurally similar aromatic nitro compounds. The experimental protocols detailed herein are generalized methods applicable for determining the solubility of solid organic compounds.

Introduction to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a substituted aromatic nitro compound. Its chemical structure, featuring a benzene ring with chloro, fluoro, methyl, and nitro functional groups, dictates its physicochemical properties, including its solubility in various organic solvents. The presence of the polar nitro group and halogen atoms, combined with the nonpolar methyl-substituted benzene ring, suggests a nuanced solubility profile. Understanding this profile is critical for its application in organic synthesis, purification processes such as recrystallization, and formulation development in various chemical industries.

Based on the principle of "like dissolves like," it is anticipated that 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene will exhibit greater solubility in polar aprotic and moderately polar organic solvents, and lower solubility in highly nonpolar or highly polar protic solvents like water. Aromatic nitro compounds are generally readily soluble in a wide array of organic solvents.

Quantitative Solubility Data (Representative Compound)

In the absence of specific data for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, the following table summarizes the quantitative solubility of a structurally related compound, 1,4-Dinitrobenzene, in various solvents. This data is provided to offer a comparative insight into the solubility of aromatic nitro compounds.

| Solvent | Temperature (°C) | Solubility (g / 100 mL of Solvent) |

| Cold Water | Ambient | 0.008 |

| Boiling Water | 100 | 0.18 |

| Ethanol | Ambient | 0.33 |

| Acetone | Ambient | Soluble |

| Chloroform | Ambient | Soluble |

| Benzene | Ambient | Very slightly soluble |

| Ethyl Acetate | Ambient | Very slightly soluble |

Data sourced from Sigma-Aldrich for 1,4-Dinitrobenzene. It is generally observed that solubility increases with temperature.[1]

Experimental Protocols for Solubility Determination

A robust method for determining the solubility of a solid compound like 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution. This can be achieved through gravimetric or spectroscopic techniques.

3.1. Isothermal Shake-Flask Gravimetric Method

This method directly measures the mass of the dissolved solute in a known mass of solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene to a series of screw-capped glass vials, each containing a precisely weighed amount of the desired organic solvent (e.g., methanol, ethanol, acetone, toluene).

-

The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker bath set to the desired experimental temperature (e.g., 25 °C, 35 °C, 45 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known mass of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This prevents precipitation of the solute during sampling.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

-

Continue drying and weighing until a constant mass is achieved.[2]

-

-

Calculation:

-

The solubility (S) in grams of solute per 100 g of solvent is calculated using the following formula: S = (m_residue / m_solvent) * 100 where:

-

m_residue is the final mass of the dried solute.

-

m_solvent is the mass of the solvent in the aliquot of the saturated solution (initial mass of solution - mass of residue).

-

-

3.2. Isothermal Shake-Flask Method with UV-Visible Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method (Section 3.1).

-

-

Sampling and Dilution:

-

After equilibration and settling, carefully withdraw a precise volume of the clear supernatant using a pre-warmed volumetric pipette with a filter tip.

-

Dilute the aliquot with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.

-

-

Spectroscopic Analysis:

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration (e.g., in mol/L or mg/mL) to the desired solubility units (e.g., g/100 g of solvent) using the density of the solvent.

-

Visualizations

The following diagrams illustrate the logical and procedural aspects of solubility determination.

Caption: Logical relationship of solubility based on the "like dissolves like" principle.

References

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a critical chemical intermediate for professionals in the fields of research, science, and drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and its significant role in the manufacturing of targeted cancer therapies.

Chemical Identity and Nomenclature

The compound with the chemical formula C₇H₅ClFNO₂ is systematically named 1-chloro-2-fluoro-4-methyl-5-nitrobenzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This designation precisely describes the arrangement of the chloro, fluoro, methyl, and nitro functional groups on the benzene ring.

Over the years, this compound has been referred to by various synonyms in literature and chemical databases. A comprehensive list of these alternative names is provided in Table 1 for clear identification and to avoid ambiguity in research and manufacturing.

Table 1: Synonyms and Identifiers for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

| Identifier Type | Identifier |

| IUPAC Name | 1-chloro-2-fluoro-4-methyl-5-nitrobenzene[1] |

| CAS Number | 118664-99-6[1] |

| Synonyms | 4-Chloro-5-fluoro-2-nitrotoluene[1] |

| 3-Chloro-4-fluoro-6-methylnitrobenzene[1] | |

| 5-Chloro-4-fluoro-2-methylnitrobenzene[1] | |

| 4-CHLORO-3-FLUORO-6-NITROTOLUENE[1] | |

| Molecular Formula | C₇H₅ClFNO₂[1] |

| InChI | InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3[1] |

| InChIKey | WZEMBGOGKOKTDW-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is essential for its handling, in process optimization, and for ensuring safety. The key quantitative data for this compound are summarized in Table 2.

Table 2: Physicochemical Properties of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

| Property | Value |

| Molecular Weight | 189.57 g/mol [1] |

| Appearance | White to yellow to green powder/crystal[2] |

| Melting Point | 41.0 to 45.0 °C[2] |

| Boiling Point | 268 °C[3] |

| Density | 1.417 g/cm³[3] |

| Flash Point | 116 °C[3] |

| Solubility | Sparingly soluble in water[4] |

| XLogP3 | 2.8[1] |

| Topological Polar Surface Area | 45.8 Ų[1] |

Role in Pharmaceutical Synthesis

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a crucial intermediate in the synthesis of several pharmaceuticals, most notably in the production of anti-cancer agents.[5] Its primary application is as a starting material in the multi-step synthesis of Ceritinib.[3]

Ceritinib is a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[6][7] It is used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[6] The structural framework provided by 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is integral to the final molecular architecture of Ceritinib, which is designed to specifically target and inhibit the ALK signaling pathway that drives tumor growth in certain cancers.

The synthesis of Ceritinib involves a convergent route where 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is modified in a series of reactions to build a key fragment of the final drug molecule. This underscores the importance of sourcing high-purity 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene for efficient and high-yield pharmaceutical manufacturing.

Experimental Protocols

Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

A representative synthetic route to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene involves the nitration of a substituted toluene derivative. The following protocol is a general procedure that can be adapted for laboratory-scale synthesis.

Materials:

-

2-Chloro-4-fluorotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-4-fluorotoluene, slowly add concentrated sulfuric acid at 0°C.[3]

-

Following the addition of sulfuric acid, add potassium nitrate in a single portion.[3]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[3]

-

Upon completion, quench the reaction by carefully pouring the mixture into ice.[3]

-

Extract the product with ethyl acetate.[3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the solution under reduced pressure to yield the final product.[3]

Analytical Methods

The purity and identity of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be utilized for the analysis of this compound. The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[8] A C18 column is commonly used as the stationary phase, and detection is achieved using a UV-Vis or Photodiode Array (PDA) detector.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile impurities, GC-MS is a suitable technique. A standard GC equipped with a capillary column and a mass spectrometer detector can be used. The oven temperature is programmed to ensure the separation of the analyte from any potential impurities.[8]

Biological Context: The ALK Signaling Pathway

As an intermediate in the synthesis of Ceritinib, 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is central to the development of a drug that targets the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal rearrangement leads to the creation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein.[6] This aberrant ALK activity drives cell proliferation and survival, leading to tumor growth.[6]

Ceritinib acts as a tyrosine kinase inhibitor, binding to the ATP-binding site of the ALK protein and preventing its autophosphorylation.[6] This inhibition blocks the downstream signaling cascade, which includes pathways like the STAT3 pathway, ultimately leading to a reduction in cancer cell proliferation.[6]

References

- 1. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-fluoro-5-nitrotoluene | 18349-11-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Thermal Stability of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data on this specific compound, this guide draws upon established knowledge of the thermal behavior of structurally related nitroaromatic compounds to provide a robust framework for its safe handling and use.

Introduction

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a substituted nitroaromatic compound. The presence of the nitro group, a well-known energetic functional group, necessitates a thorough understanding of its thermal stability to ensure safety during its synthesis, purification, and storage, particularly in large-scale pharmaceutical manufacturing. Thermal decomposition of nitroaromatic compounds can be highly exothermic and may lead to runaway reactions if not properly controlled.

This guide outlines the typical experimental methodologies used to assess thermal stability, presents expected data ranges based on analogous compounds, and discusses potential decomposition pathways.

Quantitative Thermal Stability Data

While specific experimental data for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is not available in the public domain, the thermal behavior of various nitrobenzene derivatives has been studied. This data provides a valuable reference for estimating the thermal stability of the title compound.

Table 1: Thermal Decomposition Data of Representative Nitroaromatic Compounds

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Heat of Decomposition (J/g) | Method |

| Nitrobenzene | ~300 | - | ~2500 | DSC |

| 1,3-Dinitrobenzene | 263 - 280 | - | - | ARC |

| o-Nitrobenzoic Acid | 250 - 400 | - | 335 - 542 | DSC |

| m-Nitrobenzoic Acid | 250 - 400 | - | - | DSC |

| p-Nitrobenzoic Acid | 250 - 400 | - | - | DSC |

| 2,4,6-Trinitrotoluene (TNT) | - | - | - | Various |

Data compiled from publicly available studies on nitroaromatic compounds. The exact values can vary based on experimental conditions such as heating rate and sample purity.

Based on these analogues, the thermal decomposition of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is expected to be an exothermic process, likely initiating in the range of 250-350°C. The presence of activating groups on the benzene ring can influence the decomposition temperature.

Experimental Protocols for Thermal Stability Assessment

A comprehensive thermal hazard assessment of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene would involve the following standard techniques:

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy (heat) of decomposition.

Methodology:

-

A small sample of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (typically 1-5 mg) is accurately weighed into a high-pressure crucible (e.g., gold-plated stainless steel).

-

The crucible is hermetically sealed to contain any evolved gases.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

An exothermic deviation from the baseline indicates the onset of decomposition. The integrated area of the exothermic peak provides the heat of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to identify the number of decomposition steps.

Methodology:

-

A small sample of the compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

A plot of mass versus temperature will show a step-wise decrease in mass corresponding to decomposition events.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case "adiabatic" runaway reaction scenario to determine the time-to-maximum rate of decomposition and the pressure generated.

Methodology:

-

A larger sample of the compound (typically 1-10 g) is placed in a robust, spherical sample bomb.

-

The bomb is placed in a heated, insulated chamber.

-

The system is heated in a stepwise manner. At each step, the system holds the temperature and monitors for any self-heating from the sample.

-

If self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

Visualization of Experimental Workflow and Decomposition Pathways

To aid in the understanding of the experimental process and potential chemical transformations, the following diagrams are provided.

Caption: A typical experimental workflow for assessing the thermal stability of a chemical compound.

Caption: A plausible thermal decomposition pathway for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

Discussion of Potential Decomposition Pathways

The thermal decomposition of nitroaromatic compounds is complex and can proceed through several pathways. For 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, the most likely initial steps involve:

-

Homolytic C-NO2 Bond Cleavage: This is often the primary and rate-determining step in the decomposition of many nitroaromatic compounds. This cleavage results in the formation of an aryl radical and a nitrogen dioxide radical (•NO2). The substituents on the aromatic ring (Cl, F, CH3) will influence the stability of the resulting aryl radical and thus the energy required for this bond scission.

-

Nitro-Nitrite Rearrangement: An alternative pathway involves the intramolecular rearrangement of the nitro group to a nitrite group (-ONO), which is less stable and readily decomposes, releasing nitric oxide (NO).

Following these initial steps, a cascade of secondary reactions is expected to occur. The highly reactive radical species can lead to:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the methyl group or other molecules.

-

Polymerization: The aryl radicals can combine to form high molecular weight, tar-like substances.

-

Formation of Gaseous Products: The decomposition of the nitro group and subsequent reactions will lead to the formation of various gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, due to the presence of halogens, hydrogen chloride (HCl) and hydrogen fluoride (HF).

Safety Recommendations

Given the potential for energetic decomposition, the following precautions are recommended when handling 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, particularly at elevated temperatures:

-

Avoid High Temperatures: Based on data from analogous compounds, it is prudent to avoid heating this compound above 200°C unless a thorough thermal hazard assessment has been conducted.

-

Use Appropriate Scale-up Procedures: When moving from laboratory to pilot or production scale, a comprehensive process safety review, including calorimetric studies (DSC and ARC), is essential.

-

Ensure Adequate Venting: Processes involving the heating of this compound should be equipped with appropriately sized pressure relief systems to safely handle potential gas evolution during a decomposition event.

-

Material Compatibility: The compatibility of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene with other reagents and materials of construction should be evaluated, as contaminants can sometimes lower the decomposition temperature.

Conclusion

An In-depth Technical Guide to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS 118664-99-6). Due to the limited availability of detailed public information on this specific isomer, this guide also includes a thorough analysis of its closely related and more extensively documented isomer, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (CAS 112108-73-3), to provide valuable context and comparative data.

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS: 118664-99-6)

While 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is commercially available and listed in chemical databases, detailed scientific literature regarding its synthesis, specific applications in drug development, and biological activity is scarce. This section summarizes the available data.

Chemical and Physical Properties

A summary of the key physical and chemical properties for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is provided in the table below. This data is primarily sourced from chemical suppliers and databases such as PubChem.[1]

| Property | Value |

| CAS Number | 118664-99-6 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| IUPAC Name | 1-chloro-2-fluoro-4-methyl-5-nitrobenzene |

| Synonyms | 4-Chloro-5-fluoro-2-nitrotoluene, 3-Chloro-4-fluoro-6-methylnitrobenzene, 5-Chloro-4-fluoro-2-methylnitrobenzene |

| Appearance | Solid (form and color not consistently reported) |

| InChI Key | WZEMBGOGKOKTDW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F |

Synthesis

Applications in Drug Development

This compound is broadly classified as a potential pharmaceutical intermediate.[2] However, specific examples of its use in the synthesis of known drugs or its involvement in any biological signaling pathways have not been documented in the reviewed literature.

Spectral Data

No publicly available spectral data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene was found.

Isomer: 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (CAS: 112108-73-3)

In contrast to the limited information on the 2-fluoro isomer, its 5-fluoro counterpart is well-documented, particularly as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

Chemical and Physical Properties

The table below summarizes the physicochemical properties of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene.

| Property | Value |

| CAS Number | 112108-73-3 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| IUPAC Name | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene |

| Synonyms | 2-Chloro-4-fluoro-5-nitrotoluene |

| Appearance | Yellow crystalline solid |

| Melting Point | 34-36 °C |

| Boiling Point | 268 °C |

| Density | 1.417 g/cm³ |

Experimental Protocol: Synthesis

The synthesis of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene is achieved through the nitration of 2-chloro-4-fluorotoluene.

Materials:

-

2-chloro-4-fluorotoluene

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium nitrate (KNO₃)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid at 0 °C, potassium nitrate is added in one portion.

-

The reaction mixture is then warmed to room temperature and stirred overnight.

-

Upon completion, the reaction is quenched by pouring it into ice.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Application in Drug Development: Intermediate for Ceritinib

1-chloro-5-fluoro-2-methyl-4-nitrobenzene is a crucial building block in the synthesis of Ceritinib, a targeted therapy used for the treatment of non-small cell lung cancer. The nitro group is typically reduced to an amine, which then undergoes further reactions to construct the final drug molecule.

Spectral Data

While a full spectral analysis is not available, ¹H NMR data for 1-chloro-5-fluoro-2-methyl-4-nitrobenzene has been reported:

-

¹H NMR (CDCl₃, ppm): δ 7.97 (d, 1H), 7.32 (d, 1H), 2.42 (s, 3H)

Logical Workflow and Relationships

The following diagrams illustrate the general synthesis workflow and the relationship of these compounds as pharmaceutical intermediates.

Caption: General synthetic workflow for producing APIs from substituted toluenes.

Caption: Documented and potential roles of the isomers in drug synthesis.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its utility is primarily derived from the strategic placement of its substituents, which allows for selective and sequential chemical modifications. The strong electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the presence of two different halogen atoms—chloro and fluoro—provides an opportunity for regioselective reactions.

In the context of drug discovery and development, this scaffold is particularly valuable for the synthesis of kinase inhibitors. The core structure can be elaborated to target the ATP-binding site of various kinases. The typical synthetic strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being para to the activating nitro group, is significantly more labile than the chlorine atom in SNAr reactions. This allows for the selective displacement of the fluoride with a variety of nucleophiles (amines, alcohols, thiols), enabling the introduction of diverse chemical functionalities and side chains crucial for modulating potency and selectivity.

-

Nitro Group Reduction: The nitro group can be readily reduced to an aniline. This resulting amino group is a key synthetic handle for subsequent reactions, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings, which are common features in many approved kinase inhibitors.

The sequential nature of these transformations allows for the construction of complex molecular architectures from a relatively simple starting material, making it an important intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2]

Key Synthetic Transformations

The primary synthetic pathways for derivatizing 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene involve selective nucleophilic substitution at the C-F bond and reduction of the nitro group. These can be performed sequentially to generate highly functionalized aniline derivatives.

Caption: Key synthetic pathways from the starting material.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the key transformations of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. These values are based on established principles for analogous reactions.[3][4]

| Transformation | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Product |

| SNAr with Amine | Amine (1.1 eq.), DIPEA (1.5 eq.), DMSO | 80 - 120 | 4 - 16 | 85 - 95 | 2-Chloro-4-methyl-5-nitro-N-substituted-aniline |

| Nitro Reduction | SnCl₂·2H₂O (4-5 eq.), Ethanol / Ethyl Acetate | 70 - 80 | 2 - 6 | 80 - 90 | 5-Chloro-4-fluoro-2-methylaniline |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes the selective displacement of the fluoride atom with an amine nucleophile.

Caption: General workflow for the SNAr reaction.

Materials:

-

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq.)

-

Morpholine (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

-

Add DMSO to dissolve the starting material (concentration approx. 0.5 M).

-

Add morpholine, followed by the dropwise addition of DIPEA to the stirred solution.

-

Heat the reaction mixture to 100 °C and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2-chloro-4-methyl-5-nitrophenyl)morpholine.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro-substituted derivative to the corresponding aniline using tin(II) chloride.

Caption: General workflow for nitro group reduction via the SnCl₂ method.

Materials:

-

Nitro-substituted benzene derivative (e.g., product from Protocol 1) (1.0 eq.)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the nitro-substituted starting material in ethanol (approx. 0.2 M).

-

Add tin(II) chloride dihydrate to the solution in one portion.

-

Heat the reaction mixture to reflux (approx. 75 °C) and stir for 2-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

-

Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is basic (pH > 8) to neutralize the acid and precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline product. Further purification can be performed by column chromatography or recrystallization if necessary.

References

Application Notes and Protocols for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene as a versatile intermediate in organic synthesis. The document details its chemical properties, reactivity, and provides a specific protocol for its application in the formation of functionalized aromatic compounds.

Compound Overview

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a substituted nitroaromatic compound with the chemical formula C₇H₅ClFNO₂. Its structure, featuring a chlorine, a fluorine, a methyl, and a nitro group on a benzene ring, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two different halogen atoms and an electron-withdrawing nitro group offers selective reactivity for nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Properties of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

| Property | Value |

| CAS Number | 118664-99-6 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Appearance | Pale yellow solid (typical) |

| Solubility | Soluble in common organic solvents like isopropanol, ethyl acetate, and dichloromethane. |

Reactivity and Applications

The primary application of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in organic synthesis lies in its utility as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.

Regioselectivity in Nucleophilic Aromatic Substitution

A key feature of this molecule is the presence of two potential leaving groups: a chlorine atom and a fluorine atom. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by the inductive effect of the halogen. Due to its higher electronegativity, fluorine is significantly more effective at stabilizing the negative charge of the Meisenheimer complex compared to chlorine. Consequently, the fluorine atom is a much better leaving group in SNAr reactions. This allows for the selective substitution of the fluoro group in the presence of the chloro group.

This selective reactivity is crucial for the synthesis of complex molecules where sequential functionalization of the aromatic ring is required. For instance, the fluorine atom can be displaced by a nucleophile, leaving the chlorine atom available for subsequent transformations, such as cross-coupling reactions.

Precursor to Pharmaceutical Intermediates

This compound and its analogs are valuable intermediates in the synthesis of pharmaceuticals. For example, the structurally similar compound, 2-chloro-4-fluoro-5-nitrotoluene, is a known intermediate in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. The selective substitution of the fluorine atom is a key step in building the complex molecular architecture of such drugs.

Experimental Protocols

The following protocol is a representative example of a nucleophilic aromatic substitution reaction on a closely related analog, 2-chloro-4-fluoro-5-nitrotoluene, which demonstrates the selective displacement of the fluorine atom. This protocol can be adapted for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

Protocol: Nucleophilic Aromatic Substitution with Isopropanol

This protocol describes the synthesis of 2-chloro-4-isopropoxy-5-nitrotoluene from 2-chloro-4-fluoro-5-nitrotoluene, as described in Chinese patent CN104447515A.[1] This reaction is a selective nucleophilic aromatic substitution of the fluorine atom.

Objective: To replace the fluorine atom of the aromatic ring with an isopropoxy group via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloro-4-fluoro-5-nitrotoluene

-

Isopropanol (anhydrous)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Water

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a 2 L three-necked round-bottom flask, add 1200 mL of isopropanol and 2-chloro-4-fluoro-5-nitrotoluene.

-

Add 429 g of anhydrous potassium carbonate powder to the flask.

-

Under stirring, heat the mixture to reflux.

-

Maintain the reaction at reflux for approximately 40 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture by removing the majority of the isopropanol using a rotary evaporator.

-

To the residue, add 2 L of water.

-

Extract the aqueous mixture with ethyl acetate twice.

-

Combine the organic layers and wash with water.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the ethyl acetate solution under reduced pressure to obtain the crude brown product, 2-chloro-4-isopropoxy-5-nitrotoluene.

Table 2: Summary of Reaction Conditions for Isopropoxide Substitution

| Parameter | Value |

| Starting Material | 2-Chloro-4-fluoro-5-nitrotoluene |

| Nucleophile | Isopropanol |

| Base | Anhydrous Potassium Carbonate |

| Solvent | Isopropanol |

| Reaction Temperature | Reflux |

| Reaction Time | ~40 hours |

| Product | 2-Chloro-4-isopropoxy-5-nitrotoluene |

Visualizations

Logical Workflow for Application in Synthesis

Caption: Synthetic utility of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

Reaction Scheme for Nucleophilic Aromatic Substitution

Caption: Selective nucleophilic aromatic substitution on the title compound.

Experimental Workflow for Isopropoxide Substitution

Caption: Step-by-step workflow for the synthesis of 2-chloro-4-isopropoxy-5-nitrotoluene.

References

Application Notes and Protocols: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene as a Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene and its isomers are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. The specific substitution pattern of a chloro, fluoro, methyl, and nitro group on the benzene ring provides a reactive scaffold amenable to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group activates the ring, facilitating the displacement of the halogen atoms by nucleophiles. This reactivity is strategically employed in the construction of complex drug molecules.

A prominent example of its application is in the synthesis of Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). In this context, the isomer 2-chloro-4-fluoro-5-nitrotoluene serves as a crucial starting material for the construction of the core aniline fragment of Ceritinib.

Application: Synthesis of Ceritinib Intermediate

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (specifically, the isomer 2-chloro-4-fluoro-5-nitrotoluene) is a key precursor for the synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, a central intermediate in the total synthesis of Ceritinib. The synthetic strategy involves a series of transformations including nucleophilic aromatic substitution, reduction, and cyclization.

Synthetic Workflow for Ceritinib Intermediate

Caption: Synthetic workflow from 2-chloro-4-fluoro-5-nitrotoluene to a key Ceritinib intermediate.

Quantitative Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of the Ceritinib intermediate starting from 2-chloro-4-fluoro-5-nitrotoluene.

Table 1: Nucleophilic Aromatic Substitution

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-4-fluoro-5-nitrotoluene | Isopropanol, Cesium Carbonate | DMF | 80 | 4 | ~85 |

Table 2: Suzuki Coupling

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-4-isopropoxy-5-nitrotoluene | 4-Pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene | 110 | 12 | ~70-80 |

Table 3: Catalytic Hydrogenation and Boc Protection

| Reactant | Reagents | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Overall Yield (2 steps, %) |

| 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine | H₂, PtO₂, then (Boc)₂O | Methanol/THF | 50 | Room Temp | 16 | ~90 |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-isopropoxy-5-nitrotoluene

Objective: To replace the fluorine atom of 2-chloro-4-fluoro-5-nitrotoluene with an isopropoxy group via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-4-fluoro-5-nitrotoluene

-

Isopropanol

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-chloro-4-fluoro-5-nitrotoluene (1.0 eq) in DMF, add cesium carbonate (1.5 eq).

-

Add isopropanol (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-4-isopropoxy-5-nitrotoluene.

Protocol 2: Synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Objective: To couple 2-chloro-4-isopropoxy-5-nitrotoluene with 4-pyridylboronic acid via a Suzuki coupling reaction.

Materials:

-

2-Chloro-4-isopropoxy-5-nitrotoluene

-

4-Pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard reflux apparatus

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, combine 2-chloro-4-isopropoxy-5-nitrotoluene (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 110°C and reflux for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine.

Protocol 3: Synthesis of tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Objective: To reduce the nitro group and the pyridine ring of 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine, followed by Boc protection of the resulting piperidine nitrogen.

Materials:

-

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-